molecular formula C6H3ClN2 B14095406 5-Chloro-4-ethynylpyrimidine

5-Chloro-4-ethynylpyrimidine

Cat. No.: B14095406
M. Wt: 138.55 g/mol
InChI Key: ROQVTWWVXRPUKR-UHFFFAOYSA-N
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Description

5-Chloro-4-ethynylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chlorine atom at the 5th position and an ethynyl group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethynylpyrimidine typically involves the Sonogashira cross-coupling reaction. This reaction is a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. In this case, the starting materials are 5-chloropyrimidine and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethynylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, cyclic adducts, and various oxidized or reduced derivatives. These products have diverse chemical and biological properties, making them valuable in different applications .

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethynylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition . Additionally, the compound can interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-ethynylpyrimidine is unique due to the presence of both the chlorine atom and the ethynyl group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C6H3ClN2

Molecular Weight

138.55 g/mol

IUPAC Name

5-chloro-4-ethynylpyrimidine

InChI

InChI=1S/C6H3ClN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H

InChI Key

ROQVTWWVXRPUKR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=NC=C1Cl

Origin of Product

United States

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